BenchChemオンラインストアへようこそ!

foroxymithine

ACE inhibition peptidase selectivity enzyme inhibitor screening

Foroxymithine (CAS 100157-28-6, MW 575.57 Da, C₂₂H₃₇N₇O₁₁) is a microbial dipeptide natural product classified as a hydroxamate-type siderophore and angiotensin-converting enzyme (ACE) inhibitor, first isolated from Streptomyces nitrosporeus. The molecule bears two formohydroxamic acid moieties that enable potent ferric iron (Fe³⁺) chelation, a property mechanistically coupled to its biological functions.

Molecular Formula C22H37N7O11
Molecular Weight 575.6 g/mol
Cat. No. B1253529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameforoxymithine
Synonymsforoxymithine
Molecular FormulaC22H37N7O11
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
InChIInChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1
InChIKeyIQMHGRIOYXVPSE-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foroxymithine – A Dual-Function ACE Inhibitor and Iron-Chelating Siderophore from Streptomyces for Selective Peptidase Research and Microbial Iron-Competition Studies


Foroxymithine (CAS 100157-28-6, MW 575.57 Da, C₂₂H₃₇N₇O₁₁) is a microbial dipeptide natural product classified as a hydroxamate-type siderophore and angiotensin-converting enzyme (ACE) inhibitor, first isolated from Streptomyces nitrosporeus [1]. The molecule bears two formohydroxamic acid moieties that enable potent ferric iron (Fe³⁺) chelation, a property mechanistically coupled to its biological functions [2]. Foroxymithine was originally discovered through a targeted screen for ACE inhibitors from actinomycetes and has since been recognised as an alternative siderophore in Streptomyces species including S. venezuelae and S. purpureus [3].

Why Structurally Related Siderophores and Conventional ACE Inhibitors Cannot Substitute for Foroxymithine in Research Applications


Foroxymithine occupies a distinctive intersection of pharmacology and microbial ecology that is not replicated by any single alternative compound. Conventional ACE inhibitors such as captopril (IC₅₀ ≈ 6 nM) lack the iron-chelating siderophore scaffold that enables microbial iron-privatisation and polymicrobial competition studies . Conversely, the well-characterised siderophore desferrioxamine shares the iron-chelating function but is actively pirated by competing microbes via dedicated ferrioxamine uptake systems, whereas foroxymithine resists piracy and serves as a private siderophore, conferring a fundamentally different ecological fitness outcome [1]. Structurally similar siderophores such as coelichelin and peucechelin lack the dual ACE-inhibitory activity that makes foroxymithine a valuable probe for investigating links between iron homeostasis and the renin-angiotensin system [2]. These functional divergences mean that substituting foroxymithine with a generic ACE inhibitor or a standard siderophore will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for Foroxymithine Against Closest Comparators: ACE Selectivity, Siderophore Privacy, and In Vivo Activity


Foroxymithine Exhibits >14-Fold Selectivity for ACE Over Nine Other Peptidases, a Selectivity Profile Not Matched by Generic ACE Inhibitors

Foroxymithine inhibits bovine lung ACE with an IC₅₀ of 7 µg/mL (approximately 12 nM given MW 575.57), while against nine other peptidases—including carboxypeptidase A, chymotrypsin, trypsin, papain, and thermolysin—the IC₅₀ exceeds 100 µg/mL in every case, yielding a selectivity window of >14-fold [1]. In contrast, the widely used ACE inhibitor captopril, despite its high potency (IC₅₀ ≈ 6 nM), also inhibits leukotriene A₄ hydrolase (IC₅₀ = 11 µM) and tyrosinase, demonstrating a broader off-target profile . This makes foroxymithine a superior tool compound for experiments requiring clean ACE-specific inhibition in complex peptidase environments.

ACE inhibition peptidase selectivity enzyme inhibitor screening

Foroxymithine Functions as a Private Siderophore Resistant to Microbial Piracy, Unlike the Common-Good Siderophore Desferrioxamine

In co-culture competition assays with Saccharomyces cerevisiae, deletion of the foroxymithine biosynthetic gene cluster imposed a more profound fitness penalty on Streptomyces venezuelae than deletion of desferrioxamine biosynthesis [1]. The two siderophores exhibited distinct spatial localisation: desferrioxamine remained confined within the colony area, whereas foroxymithine diffused well beyond the colony boundary [1]. Critically, S. cerevisiae possesses a dedicated ferrioxamine transporter (Sit1) enabling it to pirate desferrioxamine-bound iron; elimination of this transporter abolished the relative fitness advantage conferred by foroxymithine, directly proving that foroxymithine avoids siderophore piracy that undermines desferrioxamine as a competitive iron source [1].

siderophore piracy microbial competition iron chelation Streptomyces ecology

Foroxymithine Is Accessible via Total Synthesis, Enabling Structural Derivatisation Unavailable for Most Complex Siderophores

The first total synthesis of foroxymithine was reported in 1991, employing a convergent strategy that constructs the diketopiperazine core and sequentially couples protected hydroxamic acid fragments [1]. This synthetic route, yielding pure foroxymithine from L-glutamic acid-derived building blocks, stands in contrast to structurally related siderophores such as coelichelin and peucechelin, for which no total synthesis has been reported [2]. The established synthesis enables rational analogue design—including variation of the acyl group, serine residue, or hydroxamate arms—that is not feasible for coelichelin or desferrioxamine without de novo synthetic route development.

total synthesis siderophore derivatisation medicinal chemistry natural product synthesis

Oral Foroxymithine Reduces Systolic Blood Pressure in Spontaneously Hypertensive Rats, Demonstrating In Vivo ACE Inhibitory Activity Distinct from Non-Bioactive Siderophores

Oral administration of foroxymithine dihydrate at doses of 25 mg/kg and 50 mg/kg to spontaneously hypertensive rats (SHR) resulted in a significant reduction in systolic blood pressure, with the maximum decrease observed 1–3 hours post-dose . This in vivo pharmacodynamic effect is absent for non-ACE-inhibitory siderophores such as desferrioxamine and coelichelin, which function solely as iron chelators without cardiovascular activity [1]. The dual in vivo functionality—iron chelation coupled with blood pressure modulation—is unique to foroxymithine among its structural class and establishes it as a singular chemical probe for studying the intersection of iron homeostasis and blood pressure regulation in whole-organism models.

in vivo ACE inhibition antihypertensive spontaneously hypertensive rat siderophore pharmacology

Foroxymithine Displays Distinct Ferric Iron Chelation Chemistry Compared to Trihydroxamate Desferrioxamine, Enabling Orthogonal Experimental Applications

Foroxymithine contains two formohydroxamic acid chelating groups arranged within a diketopiperazine-containing dipeptide scaffold, forming a bis-hydroxamate iron-binding motif [1]. Desferrioxamine, by contrast, is a linear trihydroxamate siderophore that chelates Fe³⁺ with a 1:1 stoichiometry and a reported stability constant (log β) of approximately 31 [2]. While the precise Fe³⁺ affinity of foroxymithine has not been directly measured against desferrioxamine under identical conditions, the distinct chelation stoichiometry (bis- vs. tri-hydroxamate) and the differing susceptibility to microbial piracy (see Evidence Item 2) indicate that these siderophores are not functionally equivalent in iron-competition contexts [3]. The diketo-piperazine scaffold of foroxymithine also offers a conformationally constrained iron-binding geometry distinct from the flexible linear chain of desferrioxamine, which may affect metal selectivity and biological recognition.

iron chelation hydroxamate siderophore ferric ion affinity siderophore chemistry

Foroxymithine Potentiates the Antineoplastic Agent Erbstatin via Iron Chelation, a Synergistic Application Not Reported for Other Streptomyces Siderophores

Erbstatin, a tyrosine kinase inhibitor, is rapidly inactivated by ferric or ferrous ions in serum. Co-administration of foroxymithine as a potent ferric ion chelator prevented erbstatin degradation in vivo, enabling its antineoplastic activity in L-1210 mouse leukaemia models [1]. This iron-chelator-dependent chemopotentiation strategy has not been reported for desferrioxamine in the same experimental context, and no comparable synergy has been described for structurally related siderophores such as coelichelin or peucechelin [2].

iron chelator synergy erbstatin tyrosine kinase inhibitor antineoplastic potentiation

High-Confidence Research and Industrial Application Scenarios for Foroxymithine Supported by Quantitative Differentiation Evidence


ACE-Specific Pharmacological Studies Requiring Clean Peptidase Selectivity

Foroxymithine is the compound of choice for experiments demanding selective ACE inhibition in the presence of other peptidases. Its >14-fold selectivity window across nine off-target enzymes (all IC₅₀ >100 µg/mL) enables confident attribution of observed biological effects to ACE blockade, unlike captopril which introduces confounding inhibition of leukotriene A₄ hydrolase and other off-targets [1]. This selectivity is particularly critical in tissue homogenate or multi-enzyme cascade assays where peptidase cross-reactivity can generate misleading results.

Microbial Iron Competition and Siderophore Piracy Research

Foroxymithine is uniquely suited for dissecting the ecological distinction between public and private siderophore strategies in polymicrobial communities. The direct head-to-head evidence showing that foroxymithine resists piracy by S. cerevisiae (via the ferrioxamine transporter Sit1) while desferrioxamine is actively stolen establishes foroxymithine as an essential tool for studying siderophore-mediated competitive fitness [2]. Researchers investigating microbial warfare, niche exclusion, or the evolutionary drivers of siderophore diversification should use foroxymithine as the private-siderophore representative alongside desferrioxamine as the public-siderophore control.

Medicinal Chemistry SAR Exploration of Hydroxamate Siderophore Scaffolds

The published total synthesis of foroxymithine provides a modular route amenable to systematic analogue generation, a capability absent for coelichelin and peucechelin [3]. Medicinal chemistry programmes targeting siderophore-drug conjugates, antimicrobial iron-carrier mimetics, or ACE-inhibitory siderophore hybrids should select foroxymithine as the starting scaffold due to the established synthetic accessibility and the ability to independently vary the acyl, amino acid, and hydroxamate moieties.

In Vivo Studies Investigating Iron Homeostasis–Blood Pressure Interplay

Foroxymithine is the only siderophore demonstrated to reduce systolic blood pressure in SHR upon oral administration (25–50 mg/kg) . Dual-mechanism studies exploring the relationship between iron status, siderophore-mediated iron chelation, and cardiovascular endpoints require foroxymithine, as other siderophores (desferrioxamine, coelichelin) lack intrinsic ACE-inhibitory and antihypertensive activity. This scenario is particularly relevant for research into anaemia–hypertension connections and the cardiovascular effects of chronic iron chelation therapy.

Quote Request

Request a Quote for foroxymithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.